molecular formula C17H17N5O2S B12018670 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol CAS No. 624725-77-5

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol

Katalognummer: B12018670
CAS-Nummer: 624725-77-5
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: JRYQRNMVBZMTNQ-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazole ring. The final step involves the condensation of the triazole derivative with salicylaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The hydrazono group can be reduced to form a hydrazine derivative.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, making it useful in chelation therapy. The hydrazono group can form hydrogen bonds with biological targets, enhancing its binding affinity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol is unique due to the presence of the ethoxyphenyl and mercapto groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

624725-77-5

Molekularformel

C17H17N5O2S

Molekulargewicht

355.4 g/mol

IUPAC-Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5O2S/c1-2-24-15-8-6-13(7-9-15)16-19-20-17(25)22(16)21-18-11-12-4-3-5-14(23)10-12/h3-11,21,23H,2H2,1H3,(H,20,25)/b18-11+

InChI-Schlüssel

JRYQRNMVBZMTNQ-WOJGMQOQSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)O

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.